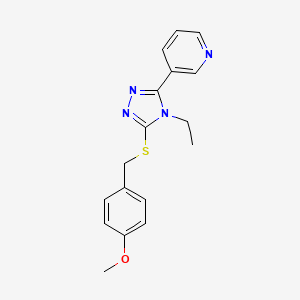

3-(4-Ethyl-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Ethyl-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a pyridine ring attached to a triazole ring, which is further substituted with an ethyl group, a methoxybenzylthio group, and a pyridine moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethyl-4H-1,2,4-triazole-3-thiol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-ethyl-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazole, which is then reacted with pyridine-3-carbaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzylthio group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole derivatives.

Scientific Research Applications

3-(4-Ethyl-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The methoxybenzylthio group can enhance the compound’s binding affinity to its targets, leading to increased potency. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

- 4-Ethyl-3-(2-furyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazole

- 3-(2-furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole

- 3-(2-furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole

Uniqueness

3-(4-Ethyl-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine ring enhances its potential for hydrogen bonding and π-π interactions, while the methoxybenzylthio group increases its lipophilicity and binding affinity to molecular targets.

Biological Activity

3-(4-Ethyl-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a novel compound belonging to the triazole family, which is recognized for its diverse biological activities. This compound features a complex structure that includes a pyridine moiety and a triazole ring, contributing to its potential therapeutic applications. The unique combination of functional groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C17H18N4OS, with a molecular weight of approximately 326.4 g/mol. Its structure includes:

- Triazole ring : A five-membered ring containing three nitrogen atoms.

- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Thioether group : The presence of the methoxybenzyl thioether enhances lipophilicity and potential bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under basic conditions, often utilizing hydrazine derivatives and methoxybenzyl chloride in the presence of sodium hydroxide to form the desired triazole structure.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of triazole compounds have shown selective cytotoxicity towards melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines . The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

Antimicrobial Properties

Triazole derivatives are also known for their antimicrobial activity. Studies have reported that similar compounds exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .

| Activity | Target Organisms | IC50 Values |

|---|---|---|

| Anticancer | Melanoma (IGR39), Breast Cancer (MDA-MB-231) | Varies by derivative |

| Antibacterial | E. coli, Candida albicans | 0.397 μM (for some derivatives) |

Antioxidant Activity

Research indicates that triazole compounds can act as effective antioxidants. The DPPH and ABTS assays have shown that certain derivatives possess strong radical scavenging abilities comparable to well-known antioxidants like ascorbic acid. This property may contribute to their therapeutic potential in preventing oxidative stress-related diseases.

Case Studies

- Anticancer Evaluation :

- Antimicrobial Testing :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-ethyl-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions involving cyclization, thiolation, and coupling. A typical procedure involves reacting a pyridine-containing thione precursor (e.g., 4-methyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) with a substituted benzyl bromide (e.g., 4-methoxybenzyl bromide) under basic conditions. Catalysts like bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide are used for cross-coupling reactions .

- Optimization : Key parameters include solvent choice (DMF or ethanol), temperature control (reflux conditions), and stoichiometric ratios. Purification via medium-pressure liquid chromatography (MPLC) or recrystallization improves yield (52–95% reported) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and coupling patterns (e.g., pyridine protons at δ 8.5–9.0 ppm) .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ at 416.1831 for related derivatives) .

- HPLC : Purity ≥99% is achievable with gradient elution .

Q. What basic structure-activity relationships (SAR) have been identified for this class of triazolyl pyridines?

- Key Findings :

- The 4-methoxybenzylthio group enhances lipophilicity and binding to hydrophobic enzyme pockets .

- Pyridine at position 3 improves π-π stacking with aromatic residues in biological targets .

- Ethyl substitution at the triazole nitrogen increases metabolic stability compared to methyl groups .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity and biological activity?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, electron-withdrawing groups (e.g., nitro) reduce HOMO energy, affecting redox activity .

- Experimental Validation : Compare reaction rates of derivatives with electron-donating (e.g., methoxy) vs. withdrawing groups in nucleophilic substitution reactions .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

- Case Study : For antimicrobial activity, conflicting MIC values (e.g., 31.25 μg/mL vs. >100 μg/mL) may arise from assay conditions (e.g., bacterial strain variability) or solubility differences.

- Solution : Normalize data using logP measurements and standardized broth microdilution protocols .

- Statistical Tools : Apply multivariate analysis to decouple substituent effects from experimental noise .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Approach :

- Molecular Docking : Simulate binding to targets like Mycobacterium tuberculosis enzymes (e.g., InhA) using PyMOL or AutoDock. Prioritize derivatives with hydrogen bonds to key residues (e.g., NAD+ binding pocket) .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to filter unstable binders .

Q. What experimental methods elucidate the mechanism of action in enzyme inhibition?

- Techniques :

Properties

CAS No. |

587009-53-8 |

|---|---|

Molecular Formula |

C17H18N4OS |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

3-[4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |

InChI |

InChI=1S/C17H18N4OS/c1-3-21-16(14-5-4-10-18-11-14)19-20-17(21)23-12-13-6-8-15(22-2)9-7-13/h4-11H,3,12H2,1-2H3 |

InChI Key |

UPHYKYARZIXRIB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CN=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.